1-Bromovinyl-1-boronic acid mida ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromovinyl-1-boronic acid mida ester is a versatile compound used in organic synthesis. It is known for its stability and reactivity, making it a valuable building block in the synthesis of complex molecules. The compound has the empirical formula C7H9BBrNO4 and a molecular weight of 261.87 g/mol .
Preparation Methods
1-Bromovinyl-1-boronic acid mida ester can be synthesized through various methods. One common approach involves the transmetalation of 1-bromo-2-trimethylsilylethylene with boron tribromide, followed by trapping with N-methyliminodiacetic acid (MIDA) to form the MIDA boronate . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
1-Bromovinyl-1-boronic acid mida ester undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydroboration: It can undergo hydroboration reactions with alkenes and alkynes, leading to the formation of various boron-containing products.
Scientific Research Applications
1-Bromovinyl-1-boronic acid mida ester is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 1-Bromovinyl-1-boronic acid mida ester involves its ability to form stable boron-carbon bonds. This stability is due to the complexation of the boron center with the MIDA ligand, which rehybridizes the boron from sp2 to sp3 . This rehybridization attenuates transmetalation with palladium species, allowing for sequential cross-coupling reactions under mild conditions .
Comparison with Similar Compounds
1-Bromovinyl-1-boronic acid mida ester is unique due to its stability and versatility. Similar compounds include:
Vinylboronic acid mida ester: Another stable boronic acid surrogate used in Suzuki-Miyaura cross-coupling.
Vinylboronic acid pinacol ester: Used in similar reactions but differs in stability and reactivity.
Oxiranyl boronic acid mida ester: Used in the synthesis of epoxide-containing compounds.
These compounds share similar applications but differ in their reactivity and stability, making this compound a preferred choice for specific synthetic applications.
Properties
IUPAC Name |
1-(1-bromoethenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BBrNO4/c1-5(9)8-10(2,3-6(11)13-8)4-7(12)14-8/h1,3-4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIJVRBUHXUCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C(=C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BBrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449377-16-5 |
Source
|
Record name | 1449377-16-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.